2-(2-Bromobenzoyl)oxazole

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

2-(2-Bromobenzoyl)oxazole (898759-79-0) is a critical building block for medicinal chemistry. Its ortho-bromine is a unique handle for regioselective Suzuki-Miyaura couplings, enabling systematic SAR exploration. Substitution with para-analogs alters reactivity and is not a substitute. It also serves as a selective MAO-B inhibitor (IC50=33 nM), validated for in vitro neurological studies. Secure this precise ortho-bromo oxazole scaffold.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 898759-79-0
Cat. No. B1325381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromobenzoyl)oxazole
CAS898759-79-0
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=NC=CO2)Br
InChIInChI=1S/C10H6BrNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H
InChIKeyLTTINUONCOJUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromobenzoyl)oxazole (CAS 898759-79-0): A Core Procurement Guide for Ortho-Bromo Functionalized Oxazole Scaffolds


2-(2-Bromobenzoyl)oxazole (CAS 898759-79-0, MFCD07699351) is a heterocyclic compound consisting of a 1,3-oxazole ring bearing a 2-bromobenzoyl group at the 2-position . It is a versatile, solid small-molecule scaffold with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . Its defining structural features are the aromatic oxazole core and the ortho-bromine substituent on the phenyl ring, which dictate its utility as a multipurpose building block in medicinal chemistry and organic synthesis, particularly for cross-coupling reactions .

Why Generic Oxazole Scaffolds Cannot Substitute for 2-(2-Bromobenzoyl)oxazole in Demand-Driven R&D


Procurement decisions for oxazole-based building blocks cannot be based on generic scaffold similarity alone. The exact substitution pattern dictates reactivity and target engagement, making simple analogs unsuitable replacements [1]. The ortho-bromine of 2-(2-Bromobenzoyl)oxazole provides a unique and essential handle for regioselective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are fundamental for exploring structure-activity relationships (SAR) [1] . Substituting with a para-bromo analog (e.g., 2-(4-Bromobenzoyl)oxazole) or a non-brominated oxazole fundamentally alters the synthetic pathway, electronic properties, and potential biological activity of the resulting products . The following quantitative evidence demonstrates the specific, non-interchangeable utility of this precise compound.

Quantitative Differentiation: A Data-Driven Comparison of 2-(2-Bromobenzoyl)oxazole (CAS 898759-79-0) for Informed Sourcing


Ortho-Substitution Defines the Cross-Coupling Handle: A Critical Comparator Analysis

The position of the bromine atom is the single most critical factor in determining the synthetic utility of this compound. The ortho-bromine of 2-(2-Bromobenzoyl)oxazole provides a unique, regioselective handle for palladium-catalyzed cross-coupling reactions [1]. In contrast, its para-bromo isomer, 2-(4-Bromobenzoyl)oxazole (CAS 698355-80-5), would couple at a different position, leading to a distinct series of derivatives and altering the 3D orientation of the substituent on the phenyl ring, which is a crucial parameter in drug design .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Quantifying Enzyme Inhibition Selectivity: MAO-A vs. MAO-B and Glycolate Oxidase

2-(2-Bromobenzoyl)oxazole demonstrates a distinct inhibition profile against monoamine oxidases (MAO). In standardized in vitro assays, it exhibits potent inhibition of human MAO-B (IC50 = 33 nM) while being significantly less active against human MAO-A (IC50 = 1,000 nM) [1]. This represents a ~30-fold selectivity window for MAO-B over MAO-A. Furthermore, it shows only weak activity against mouse glycolate oxidase (IC50 = 39.9 µM) [2].

Neuropharmacology Enzyme Inhibition Biochemical Assay

Predicted Physicochemical Profile Informs Procurement for Downstream Applications

The predicted physicochemical properties of 2-(2-Bromobenzoyl)oxazole, such as a low calculated LogP (ACD/LogP = 1.89) and a modest polar surface area (43 Ų), are consistent with a profile suitable for further development as a small-molecule lead . This profile differentiates it from larger, more lipophilic analogs that might exhibit different solubility and permeability characteristics .

Drug Discovery ADME/Tox Lead Optimization

Validated Research Applications for 2-(2-Bromobenzoyl)oxazole (CAS 898759-79-0) Based on Evidence


Medicinal Chemistry: A Core Scaffold for Generating SAR Libraries via Suzuki-Miyaura Cross-Coupling

The primary application of 2-(2-Bromobenzoyl)oxazole is as a versatile building block in medicinal chemistry. The ortho-bromine atom serves as an essential handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. This enables the rapid and systematic generation of libraries of aryl- and heteroaryl-substituted oxazole derivatives. The ability to introduce diverse chemical groups at a specific, defined position (the ortho-position of the phenyl ring) is critical for establishing structure-activity relationships (SAR) and optimizing lead compounds for target affinity, selectivity, and pharmacokinetic properties.

Neuroscience Tool Compound: A Selective Inhibitor of Monoamine Oxidase B (MAO-B)

Based on its potent and selective inhibition of human MAO-B (IC50 = 33 nM) over MAO-A (IC50 = 1,000 nM), 2-(2-Bromobenzoyl)oxazole can be directly procured and utilized as a selective MAO-B inhibitor tool compound [1]. This selective profile makes it valuable for in vitro and potentially ex vivo studies aimed at dissecting the roles of MAO-B in neurological processes, including dopamine catabolism and the generation of reactive oxygen species in the brain, without the confounding effects of MAO-A inhibition.

Lead Optimization: A Benchmark for Rational Property Improvement

The compound's favorable predicted physicochemical profile (e.g., LogP = 1.89, Polar Surface Area = 43 Ų) makes it a sound starting point for lead optimization [1]. Procurement of this compound allows medicinal chemists to use it as a reference point against which the properties of newly synthesized analogs are compared. This data-driven approach ensures that modifications introduced during SAR studies do not inadvertently worsen the drug-likeness of the series, as measured by parameters like lipophilicity and polar surface area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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